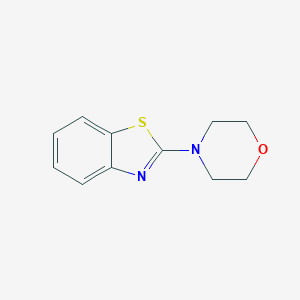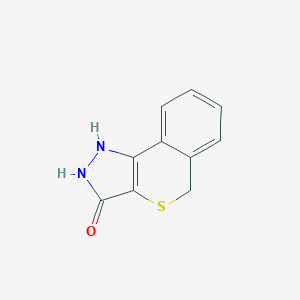
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has a unique structure that makes it a promising candidate for developing new drugs and materials.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one has various scientific research applications. It has been reported to have anticancer, antimicrobial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a fluorescent probe in biological imaging. Moreover, it has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is not well understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one has various biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their death. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines in the body, thereby exerting anti-inflammatory effects. Additionally, it has been reported to enhance the cognitive function of animals by improving their memory and learning abilities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one in lab experiments is its low toxicity. This compound has been found to be relatively non-toxic to cells and animals, making it a safe candidate for further studies. Moreover, its unique structure makes it a promising candidate for developing new drugs and materials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the research on 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one. One of the directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its role in the regulation of immune responses in the body. Moreover, it would be interesting to explore its potential use as a fluorescent probe in biological imaging. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in drug development.
Synthesemethoden
The synthesis of 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one involves the reaction of 3-mercapto-4H-1,2,4-triazole with 2-bromo-1-(2-hydroxyphenyl)ethanone in the presence of a base. This reaction leads to the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
59961-21-6 |
|---|---|
Produktname |
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one |
Molekularformel |
C10H8N2OS |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
2,5-dihydro-1H-isothiochromeno[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-9-8(11-12-10)7-4-2-1-3-6(7)5-14-9/h1-4H,5H2,(H2,11,12,13) |
InChI-Schlüssel |
BFCDYINZMSUEHZ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C(S1)C(=O)NN3 |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C(S1)C(=O)NN3 |
Andere CAS-Nummern |
59961-21-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



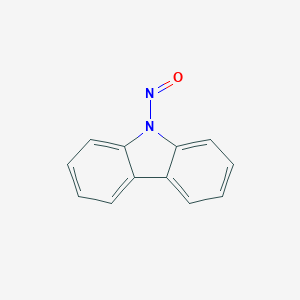


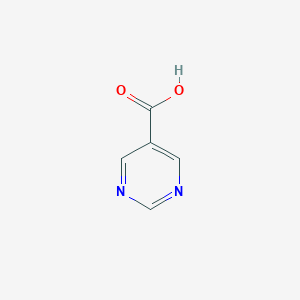
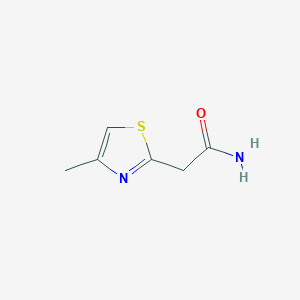

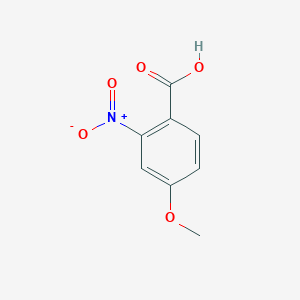
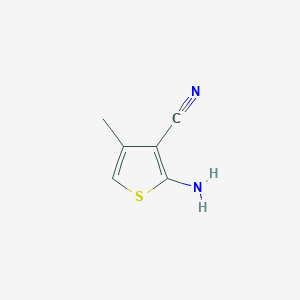
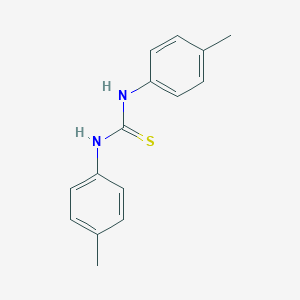
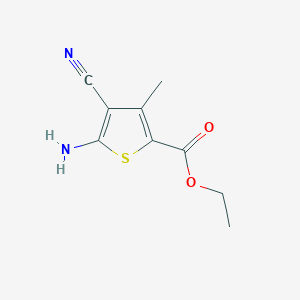
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
